molecular formula C11H14ClNO B3587722 N-[1-(4-chlorophenyl)ethyl]propanamide

N-[1-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B3587722
M. Wt: 211.69 g/mol
InChI Key: YCGUYIHFXOEXAP-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)ethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 1-(4-chlorophenyl)ethyl group at the amide nitrogen. This structure confers distinct physicochemical properties, such as moderate lipophilicity (due to the chlorophenyl moiety) and a molecular weight of approximately 210.5 g/mol (calculated from its formula, C₁₁H₁₃ClNO).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGUYIHFXOEXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-[1-(4-chlorophenyl)ethyl]propanamide typically begins with 4-chloroacetophenone and propanamide.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[1-(4-chlorophenyl)ethyl]propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Ethanol, dichloromethane, toluene.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-chlorophenyl)ethyl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for developing new synthetic pathways and studying reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Para-chlorofentanyl (a fentanyl analog) exhibits significant structural complexity compared to the target compound, including a piperidinyl ring and phenylethyl group, which are critical for opioid receptor binding .

Cyano-substituted derivatives (e.g., ) highlight the role of electron-withdrawing groups in altering metabolic stability and electronic properties.

Pharmacological and Regulatory Insights

  • Opioid Activity : Para-chlorofentanyl’s opioid potency is absent in this compound due to the lack of a piperidinyl-phenylethyl pharmacophore, a hallmark of fentanyl analogs .
  • Enzyme Inhibition : Compounds like those in (e.g., 5-substituted-1,3,4-oxadiazole derivatives) show acetylcholinesterase inhibition, suggesting that the target compound’s amide group could be optimized for similar activity.

Physicochemical Properties

  • Solubility : Ionic derivatives (e.g., ) exhibit higher aqueous solubility but reduced CNS penetration compared to neutral amides.

Q & A

Q. How should researchers address variability in biological assay results?

  • Standardization : Use reference standards (e.g., Cayman Chemical, ≥98% purity) and validate assay conditions (pH, temperature). Report data with SEM and n ≥ 3 replicates .
  • Cross-Validation : Compare results across orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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